molecular formula C14H15BrN2O3 B8775837 Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester

Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester

Cat. No.: B8775837
M. Wt: 339.18 g/mol
InChI Key: VEXOOGGZELXXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester is a useful research compound. Its molecular formula is C14H15BrN2O3 and its molecular weight is 339.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

(5-bromo-3-formylpyrrolo[2,3-b]pyridin-1-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C14H15BrN2O3/c1-14(2,3)13(19)20-8-17-6-9(7-18)11-4-10(15)5-16-12(11)17/h4-7H,8H2,1-3H3

InChI Key

VEXOOGGZELXXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=C(C2=C1N=CC(=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Dimethyl-propionic acid 5-bromo-pyrrolo[2,3-b]pyridin-1-ylmethyl ester (4.09 g, 13.14 mmol) was dissolved in N,N-dimethylformamide (4 ml), and phosphorus oxy-chloride (1.33 ml) was added. The reaction mixture was stirred for 18 hours at 50° C. The reaction was quenched with saturated, aqueous sodium bicarbonate, and the mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate, concentrated, and purified by flash chromatography (0-100% (ethyl acetate in hexanes) to give 3.65 g (82%) of 2,2-dimethyl-propionic acid 5-bromo-3-formyl-pyrrolo[2,3-b]pyridin-1-ylmethyl ester. MS: m/z 338.0+340.0 (M+H+).
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two

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